For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Phenyl-2-propanol
This document provides a comprehensive technical overview of 2-Phenyl-2-propanol, a tertiary alcohol with significant applications in organic synthesis and various industrial sectors. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on data relevant to research and development.
Chemical Identity and Structure
2-Phenyl-2-propanol, also known as α,α-dimethylbenzyl alcohol, is a tertiary alcohol where a phenyl group and two methyl groups are attached to the carbinol carbon.[1] Its structure is fundamental to its chemical reactivity, particularly its stability as a tertiary alcohol and its utility as a precursor in synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-phenylpropan-2-ol[1][2] |
| CAS Number | 617-94-7[3] |
| Molecular Formula | C₉H₁₂O[3][4] |
| Molecular Weight | 136.19 g/mol [1][4] |
| Synonyms | α,α-Dimethylbenzyl alcohol, Dimethyl phenyl carbinol, Cumyl alcohol[4] |
| InChI Key | BDCFWIDZNLCTMF-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(O)c1ccccc1[1] |
| EC Number | 210-539-5 |
| PubChem CID | 12053[5] |
Physicochemical Properties
2-Phenyl-2-propanol is a white, crystalline solid at room temperature with a mild, sweet, earthy odor.[4][5][6] Upon melting, it forms a clear, colorless to light yellow liquid.[4][7] It is practically insoluble in water but soluble in common organic solvents like ethanol, benzene, chloroform, and methanol.[1][4][5]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to pale-yellow solid or colorless to light yellow liquid after melting[4][5][7] |
| Melting Point | 28–32 °C[5][7] |
| Boiling Point | 202 °C (at 760 mmHg)[5][7] |
| Density | 0.973 g/cm³ (at 25 °C)[5][7] |
| Flash Point | 87 °C (188 °F) - 190 °F[4][6][8] |
| Refractive Index (n²⁰/D) | 1.5196[4][6] |
| Water Solubility | Practically insoluble[5][6][7] |
| Vapor Pressure | 23 Pa (at 20 °C)[6] |
| pKa | 14.49 ± 0.29 (Predicted)[6] |
Synthesis and Experimental Protocols
The most common and reliable laboratory-scale synthesis of 2-Phenyl-2-propanol is through the Grignard reaction.[4][5] This method involves the reaction of a phenylmagnesium halide with acetone. Industrial production may also involve the catalytic oxidation of cumene.[9][10]
Caption: Grignard synthesis workflow for 2-Phenyl-2-propanol.
This protocol outlines the synthesis of 2-Phenyl-2-propanol from phenylmagnesium bromide and acetone.
Materials:
-
Phenylmagnesium bromide (in diethyl ether solution)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution (optional for workup)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of phenylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetone: A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent via the dropping funnel. The addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur, forming a magnesium alkoxide intermediate.[11]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. The mixture will likely become a thick, grayish precipitate.
-
Hydrolysis (Workup): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[11] This step hydrolyzes the alkoxide intermediate to the desired alcohol and precipitates magnesium salts. Using a dilute acid like HCl is an alternative, but care must be taken as strong acids can cause dehydration of the tertiary alcohol product.[11]
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The organic layers are combined.
-
Washing: The combined organic layer is washed sequentially with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), and then filtered to remove the drying agent.
-
Solvent Removal: The diethyl ether is removed from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure 2-Phenyl-2-propanol.
Reactivity and Applications
2-Phenyl-2-propanol's tertiary alcohol structure dictates its reactivity. It is a versatile intermediate in the synthesis of a wide range of chemical products.[8][11]
-
Dehydration: Being a tertiary alcohol, it readily undergoes acid-catalyzed dehydration to form α-methylstyrene (2-phenyl-1-propene), a valuable monomer in polymer chemistry.[11]
-
Oxidation: Oxidation of 2-Phenyl-2-propanol can lead to products like phenylacetone or benzaldehyde, depending on the reaction conditions.[11]
-
Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel anti-inflammatory drugs.[4][11]
-
Agrochemicals: The compound is used as an intermediate in the production of certain pesticides and herbicides.[4][11]
-
Fragrances and Cosmetics: Due to its mild, pleasant rose-like aroma, it is used as an additive in perfumes and cosmetics.[12][13]
-
Dyestuffs: It is employed as an intermediate in the manufacturing of various dyes and pigments.[4][11]
-
Biomarker: As the primary metabolite of cumene, 2-Phenyl-2-propanol is used as a biomarker to monitor exposure to cumene in toxicological and environmental health studies.[5][11]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Phenyl-2-propanol.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Data |
|---|---|
| ¹H NMR | Phenyl Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-7.4 ppm. Methyl Protons (2 x CH₃): A sharp singlet for the six equivalent protons of the two methyl groups, typically around δ 1.5 ppm. Hydroxyl Proton (OH): A singlet whose chemical shift is variable and depends on concentration and solvent; it can often be found between δ 1.8 and 2.2 ppm.[9][14] |
| ¹³C NMR | Quaternary Carbon (C-O): ~δ 73 ppm. Methyl Carbons (2 x CH₃): ~δ 32 ppm. Phenyl Carbons: Signals in the aromatic region (~δ 125-148 ppm).[9] |
| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the region of 3400-3600 cm⁻¹ characteristic of the hydroxyl group. C-O Stretch: A strong absorption band around 1150-1200 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 136. Base Peak: A prominent fragment at m/z = 121, corresponding to the loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation. |
Safety and Handling
2-Phenyl-2-propanol is considered hazardous and requires careful handling.
-
Hazards: It is harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319).[4][15] There is also evidence suggesting it may cause allergic reactions in humans.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. For handling the powder, a dust mask is recommended.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][16]
-
Incompatibilities: It is reactive with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]
References
- 1. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-2-propanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 6. 617-94-7 CAS MSDS (2-PHENYL-2-PROPANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-PHENYL-2-PROPANOL | 617-94-7 [chemicalbook.com]
- 8. 2-Phenyl-2-propanol, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 9. Page loading... [guidechem.com]
- 10. Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2-Phenyl-2-propanol|98%|Organic Synthesis Intermediate [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chembk.com [chembk.com]
- 14. chegg.com [chegg.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
